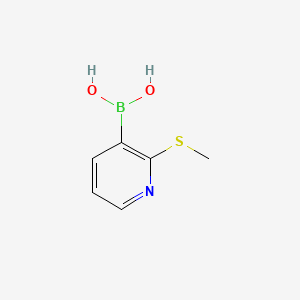

2-(Methylthio)pyridine-3-boronic acid

Description

BenchChem offers high-quality 2-(Methylthio)pyridine-3-boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Methylthio)pyridine-3-boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-methylsulfanylpyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BNO2S/c1-11-6-5(7(9)10)3-2-4-8-6/h2-4,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLZLLRKAZYHWTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=CC=C1)SC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70660630 | |

| Record name | [2-(Methylsulfanyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072944-21-8 | |

| Record name | B-[2-(Methylthio)-3-pyridinyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072944-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-(Methylsulfanyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis Pathways for 2-(Methylthio)pyridine-3-boronic Acid: A Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide:

Abstract

2-(Methylthio)pyridine-3-boronic acid and its derivatives are valuable building blocks in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] Their utility in carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura cross-coupling, allows for the efficient construction of complex molecular architectures incorporating the substituted pyridine motif.[2] This guide provides an in-depth technical overview of the principal synthetic pathways to 2-(Methylthio)pyridine-3-boronic acid, designed for researchers, chemists, and drug development professionals. We will explore the mechanistic underpinnings, practical considerations, and detailed protocols for the most effective synthetic strategies, focusing on Directed ortho-Metalation (DoM) and Halogen-Metal Exchange routes. The discussion emphasizes the causality behind experimental choices to ensure reproducible and scalable outcomes.

Introduction: The Strategic Importance of Substituted Pyridine Boronic Acids

Pyridine-containing molecules are ubiquitous in medicinal chemistry, forming the core scaffold of numerous approved drugs. The ability to functionalize the pyridine ring at specific positions is therefore of paramount importance. Pyridinylboronic acids and their esters serve as exceptionally versatile intermediates, enabling the introduction of the pyridyl moiety through robust and highly selective cross-coupling reactions.[3]

The target molecule, 2-(Methylthio)pyridine-3-boronic acid, combines two key structural features:

-

The Pyridine-3-boronic Acid Moiety : This functionality allows for predictable coupling at the C3 position, a common site for molecular elaboration.

-

The 2-Methylthio Group (-SMe) : This substituent significantly influences the electronic properties of the pyridine ring and provides a handle for further synthetic transformations.[4] Crucially, it also acts as a powerful directing group in metalation reactions, enabling regioselective functionalization.[4]

The primary challenge in synthesizing pyridine boronic acids lies in managing the reactivity of the pyridine nitrogen, which can coordinate to metal catalysts or reagents, and the potential instability of the final product, especially for 2-pyridylboronic acids.[5] However, 3- and 4-pyridinylboronic acids generally exhibit good stability. This guide focuses on the most reliable and field-proven methods for the regioselective synthesis of the title compound.

Principal Synthetic Pathways

The two most prevalent and reliable strategies for the synthesis of 2-(Methylthio)pyridine-3-boronic acid involve the generation of a lithiated pyridine intermediate, which is then trapped with a borate ester. The choice between these pathways often depends on the availability of starting materials and desired scale.

2.1. Pathway A: Directed ortho-Metalation (DoM) and Borylation

This is arguably the most direct and atom-economical approach, leveraging the inherent directing ability of the 2-methylthio group. The lone pairs on the sulfur atom can coordinate to an organolithium base, directing deprotonation to the adjacent C3 position.

Mechanistic Rationale: The reaction proceeds via a lithiated intermediate. A strong, sterically hindered base like lithium diisopropylamide (LDA) or a non-hindered base like n-butyllithium (n-BuLi) at low temperatures deprotonates the most acidic proton on the pyridine ring. The 2-methylthio group stabilizes the resulting organolithium species at the C3 position through chelation, ensuring high regioselectivity. This intermediate is then quenched with an electrophilic boron source, typically a trialkyl borate such as triisopropyl borate (B(OiPr)₃), to form a boronate complex.[6] Acidic workup then hydrolyzes the boronate ester to yield the final boronic acid.

Figure 1: Workflow for Directed ortho-Metalation and Borylation.

Experimental Protocol (Adapted from similar transformations[7][8]):

-

Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.

-

Starting Material: Add 2-(methylthio)pyridine (1.0 eq.) to the cooled THF.

-

Lithiation: Slowly add n-butyllithium (1.1 eq., typically 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature remains below -70 °C. Stir the resulting solution at -78 °C for 1-2 hours.

-

Borylation: To the reaction mixture, add triisopropyl borate (1.2 eq.) dropwise, again maintaining a temperature below -70 °C.

-

Warming & Quench: After stirring for an additional 1-2 hours at -78 °C, allow the reaction to slowly warm to room temperature.

-

Hydrolysis: Quench the reaction by carefully adding aqueous HCl (e.g., 2 M) until the solution is acidic (pH ~1-2). Stir vigorously for 1 hour.

-

Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate. The product often remains in the aqueous layer at low pH or can be isolated by adjusting the pH.

-

Purification: The crude boronic acid can be purified by recrystallization or converted directly to its more stable pinacol ester for purification by column chromatography (see Section 3).

Causality and Optimization:

-

Choice of Base: n-BuLi is effective, but for more sensitive substrates, a non-nucleophilic base like LDA can prevent unwanted side reactions.

-

Temperature Control: Maintaining cryogenic temperatures (-78 °C) is critical to prevent decomposition of the lithiated intermediate and side reactions.[9]

-

Solvent: THF is the solvent of choice due to its ability to solvate the organolithium species and its low freezing point.

2.2. Pathway B: Halogen-Metal Exchange and Borylation

This classic and highly reliable method is often preferred for large-scale synthesis. It involves the synthesis of a halogenated precursor, 3-bromo-2-(methylthio)pyridine, followed by a rapid halogen-metal exchange and subsequent borylation.

Mechanistic Rationale: The bromine-lithium exchange reaction is significantly faster than the deprotonation of an aromatic C-H bond.[9] When n-BuLi is added to 3-bromo-2-(methylthio)pyridine at low temperature, it selectively replaces the bromine atom to generate the same 3-lithio intermediate as in Pathway A. This intermediate is then trapped with a borate ester. A highly effective variation of this procedure is the "in situ quench," where the organolithium reagent is added to a pre-mixed solution of the aryl halide and the borate ester.[9] This technique ensures that the highly reactive lithiated intermediate is trapped by the borate ester as soon as it is formed, minimizing side reactions and often allowing the reaction to be run at higher temperatures (e.g., -40 °C).[9]

Figure 2: Workflow for Halogen-Metal Exchange and Borylation.

Experimental Protocol (Adapted from Li, W. et al.[9]):

-

Setup: Charge a flame-dried, three-necked flask equipped with a temperature probe and nitrogen inlet with anhydrous toluene, THF, triisopropyl borate (1.2 eq.), and 3-bromo-2-(methylthio)pyridine (1.0 eq.).

-

Cooling: Cool the mixture to -40 °C using a dry ice/acetone bath.

-

Lithium-Halogen Exchange: Add n-butyllithium (1.1 eq., 2.5 M in hexanes) dropwise via a syringe pump over 1 hour, maintaining the internal temperature at -40 °C.

-

Stirring: Stir the mixture for an additional 30 minutes at -40 °C.

-

Quench and Hydrolysis: Remove the cooling bath and allow the mixture to warm. At -20 °C, add 2 M aqueous HCl. Continue warming to room temperature.

-

Workup & Purification: Follow the workup and purification steps outlined in Pathway A. This in situ quench method often leads to higher yields and better reproducibility.[9]

Causality and Optimization:

-

Precursor Synthesis: The main drawback is the need to prepare 3-bromo-2-(methylthio)pyridine, which adds a step to the overall sequence.

-

Scalability: This method is generally considered the most robust and scalable for producing pyridine boronic acids.

-

In Situ Quench Advantage: By having the borate ester present during the formation of the organolithium, the lifetime of the highly reactive intermediate is minimized, which suppresses the formation of impurities and allows for more convenient reaction temperatures.[9]

Purification, Stabilization, and Characterization

A critical aspect of working with boronic acids is managing their stability. Arylboronic acids have a propensity to dehydrate to form cyclic anhydride trimers known as boroxines.[9] While this is often reversible, it can complicate purification and characterization.

Conversion to Pinacol Ester for Enhanced Stability: For ease of handling, long-term storage, and purification via silica gel chromatography, boronic acids are frequently converted to their corresponding pinacol esters.[9][10]

Figure 3: Conversion of Boronic Acid to its Pinacol Ester.

Protocol for Pinacol Ester Formation[9]:

-

Setup: In a round-bottomed flask equipped with a Dean-Stark trap and condenser, combine the crude 2-(methylthio)pyridine-3-boronic acid, pinacol (1.5-2.0 eq.), and toluene.

-

Azeotropic Removal of Water: Heat the mixture to reflux. Water will be removed as an azeotrope with toluene and collected in the Dean-Stark trap. The reaction is typically complete when the reaction mixture becomes clear.

-

Isolation: Cool the solution and concentrate it under reduced pressure. The resulting crude pinacol ester can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).

Comparative Analysis of Synthetic Pathways

The optimal synthetic route depends on project-specific requirements such as scale, available starting materials, and equipment.

| Parameter | Pathway A: Directed ortho-Metalation (DoM) | Pathway B: Halogen-Metal Exchange |

| Starting Material | 2-(Methylthio)pyridine | 3-Bromo-2-(methylthio)pyridine |

| Number of Steps | 1 (from commercial material) | 2+ (requires precursor synthesis) |

| Key Reagents | n-BuLi or LDA, B(OiPr)₃ | n-BuLi, B(OiPr)₃ |

| Typical Yields | Moderate to Good | Good to Excellent[9] |

| Scalability | Good | Excellent, highly reliable |

| Primary Advantage | Atom economy, directness | High reliability, robustness, higher yields |

| Primary Disadvantage | Requires strict cryogenic control | Requires synthesis of halogenated precursor |

Conclusion and Future Outlook

The synthesis of 2-(Methylthio)pyridine-3-boronic acid is most reliably achieved through well-established organolithium chemistry. The Halogen-Metal Exchange pathway, particularly when employing an in situ quench protocol, stands as the most robust and scalable method, making it ideal for process development and large-scale manufacturing.[9] The Directed ortho-Metalation route offers a more direct and atom-economical alternative, which is highly valuable for discovery chemistry and rapid analogue synthesis, provided that strict temperature control is maintained.

While newer methods like transition-metal-catalyzed C-H borylation are continually being developed, they often face challenges with regioselectivity and catalyst inhibition when applied to simple pyridines.[5] For the foreseeable future, the lithiation-borylation strategies detailed in this guide will likely remain the gold standard for preparing this important synthetic building block.

References

-

C. D. G. de Moura, N. A. M. T. R. da Silva, "Recent progress in the synthesis of pyridinylboronic acids and esters," Arkat USA.

-

Li, W., Nelson, D. P., Jensen, M. S., Hoerrner, R. S., Cai, D., & Larsen, R. D. (2002). A General and Efficient Protocol for the Preparation of 3-Pyridyl- and Some Arylboronic Acids. The Journal of Organic Chemistry, 67(15), 5394–5397.

-

ChemicalBook, "Pyridine-4-boronic acid synthesis," ChemicalBook.

-

J. C. V. Carreño et al., "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters," Canadian Science Publishing.

-

Request PDF, "Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline," ResearchGate.

-

Benchchem, "5-Methyl-2-(methylthio)pyridine-3-boronic acid," Benchchem.

-

X. Che et al., "Metal-Free ortho-Selective C–H Borylation of 2-Phenylthiopyridines Using BBr3," ACS Publications.

-

X. Che et al., "Metal-Free ortho-Selective C-H Borylation of 2-Phenylthiopyridines Using BBr3," Europe PMC.

-

Princeton University, "C(sp2)-H Borylation of Heterocycles by Well-Defined Bis(silylene)pyridine Cobalt(III) Precatalysts," Princeton University.

-

Wikipedia, "Borylation," Wikipedia.

-

Cusabio, "2-(Methylthio)pyridine-3-boronicacidpinacolester," Cusabio.

-

NINGBO INNO PHARMCHEM CO.,LTD., "The Synthesis and Chemical Properties of (2-(Methylthio)phenyl)boronic Acid: A Deep Dive," ningboinno.com.

-

University of Bristol Research Portal, "The lithiation–borylation reaction," University of Bristol.

-

V. K. Aggarwal Group, "Standard Lithiation–Borylation A user's guide," University of Bristol.

-

A. P. P. E. Ferreira et al., "Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications," PMC - PubMed Central.

-

A. P. P. E. Ferreira et al., "Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications," MDPI.

-

A. S. Batsanov et al., "Iridium-catalyzed C–H borylation of pyridines," RSC Publishing.

-

K. Yeung, R. C. Mykura, & V. K. Aggarwal, "Lithiation–borylation methodology in the total synthesis of natural products," SciSpace.

-

MySkinRecipes, "2-Methylthio-5-trifluoromethylpyridine-3-boronic acid," MySkinRecipes.

-

ChemicalBook, "2-Pyridineboronic acid synthesis," ChemicalBook.

-

BLDpharm, "(2-(Methylthio)pyridin-3-yl)boronic acid," BLDpharm.

-

Santa Cruz Biotechnology, "2-(Methylthio)pyridine-3-boronic acid," SCBT.

-

Google Patents, "Process for the preparation of pyridine-2-boronic acid esters," Google Patents.

-

Google Patents, "Preparing pyridin-2-boronic acid compounds," Google Patents.

-

MDPI, "Recent Advances in the Synthesis of Borinic Acid Derivatives," MDPI.

-

ResearchGate, "C−H borylation of 2‐phenylpyridine," ResearchGate.

-

PMC, "Regioselective electrophilic aromatic borylation as a method for synthesising sterically hindered benzothiadiazole fluorophores," PMC.

Sources

- 1. 2-Methylthio-5-trifluoromethylpyridine-3-boronic acid [myskinrecipes.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. Iridium-catalyzed C–H borylation of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 7. Pyridine-4-boronic acid synthesis - chemicalbook [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. cusabio.com [cusabio.com]

2-(Methylthio)pyridine-3-boronic acid CAS number information

An In-Depth Technical Guide to 2-(Methylthio)pyridine-3-boronic acid

Abstract

This technical guide provides a comprehensive overview of 2-(Methylthio)pyridine-3-boronic acid (CAS No. 1072944-21-8), a versatile heterocyclic building block essential for modern organic synthesis and drug discovery. This document delves into the compound's physicochemical properties, safety and handling protocols, and its principal application in palladium-catalyzed cross-coupling reactions. A detailed, field-tested protocol for the Suzuki-Miyaura reaction is presented, complete with mechanistic insights and workflow visualizations to empower researchers in its effective utilization. The guide is intended for chemists, researchers, and drug development professionals seeking to leverage this reagent for the synthesis of complex molecules and novel chemical entities.

Core Compound Specifications

2-(Methylthio)pyridine-3-boronic acid is a specialized reagent valued for the strategic introduction of the 2-methylthiopyridinyl moiety. Its unique electronic and structural properties make it a valuable component in the synthesis of pharmacologically active compounds and advanced materials.

| Property | Value | Source(s) |

| CAS Number | 1072944-21-8 | [1] |

| Molecular Formula | C₆H₈BNO₂S | [1] |

| Molecular Weight | 169.01 g/mol | [1][2] |

| Appearance | Off-white to white solid | [3] |

| Purity | Typically ≥95% | [2][4] |

| Primary Application | Suzuki-Miyaura Cross-Coupling Reactions | [5][6][7] |

| Storage Conditions | Store at -20°C for long-term stability | [3][4] |

Synthesis and Mechanistic Rationale

The synthesis of pyridinylboronic acids, particularly those that are electron-deficient or prone to instability, requires carefully controlled strategies. The most prevalent method involves a halogen-metal exchange followed by borylation.[8]

Conceptual Synthesis Pathway:

-

Starting Material: The synthesis typically begins with a halogenated precursor, such as 3-bromo-2-(methylthio)pyridine.

-

Halogen-Metal Exchange: The bromopyridine is treated with a strong organolithium base (e.g., n-butyllithium) at low temperatures (e.g., -78°C). This process is significantly faster than competing side reactions, allowing for the regioselective formation of a highly reactive 3-lithiopyridine intermediate.[8]

-

Borylation: The organolithium species is then quenched in situ with a boronic ester, such as triisopropyl borate. This electrophilic boron source rapidly traps the nucleophilic lithiated pyridine.

-

Hydrolysis: The resulting boronate ester complex is carefully hydrolyzed under acidic conditions to yield the final 2-(Methylthio)pyridine-3-boronic acid.

The presence of the methylthio group (-SMe) and the pyridine nitrogen atom influences the molecule's electronic character, impacting its reactivity in subsequent coupling reactions and its potential for coordination with biological targets in medicinal chemistry applications.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for carbon-carbon bond formation, a cornerstone of modern synthetic chemistry.[5][6][9] 2-(Methylthio)pyridine-3-boronic acid serves as an essential nucleophilic partner in this palladium-catalyzed cycle.

Mechanistic Overview

The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[6][9][10] The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl or vinyl halide (the electrophile), forming a Pd(II) complex.

-

Transmetalation: The organoboronic acid, activated by a base, transfers its organic group (the 2-methylthiopyridinyl moiety) to the Pd(II) complex, displacing the halide. This is often the rate-determining step.

-

Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Field-Proven Experimental Protocol

This protocol describes a general procedure for the coupling of 2-(Methylthio)pyridine-3-boronic acid with a generic aryl bromide. Note: This protocol must be performed by trained professionals in a controlled laboratory setting with appropriate personal protective equipment (PPE).

Reagents & Equipment:

-

2-(Methylthio)pyridine-3-boronic acid (1.2 equivalents)

-

Aryl Bromide (1.0 equivalent)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., Cesium Carbonate, Cs₂CO₃, 2.5 equivalents)

-

Anhydrous Solvent (e.g., 1,4-Dioxane/Water mixture, 10:1 v/v)

-

Schlenk flask or pressure vessel

-

Magnetic stirrer and heating mantle

-

Inert atmosphere (Argon or Nitrogen)

Step-by-Step Methodology:

-

Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq.), 2-(Methylthio)pyridine-3-boronic acid (1.2 eq.), and cesium carbonate (2.5 eq.).

-

Causality: Using a slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide. Cesium carbonate is a strong, yet non-nucleophilic, base effective at promoting transmetalation.

-

-

Inerting the System: Seal the flask and purge with an inert gas (Argon) for 10-15 minutes. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

Solvent Addition: Under a positive pressure of Argon, add the anhydrous dioxane/water solvent mixture via syringe. The mixture should be sparged with Argon for an additional 10 minutes to ensure it is deoxygenated.

-

Causality: The presence of water can accelerate the transmetalation step and help solubilize the base. Dioxane is an excellent solvent for the organic reagents and the palladium complex.

-

-

Catalyst Addition: Briefly remove the septum and add the palladium catalyst to the stirring mixture. Immediately reseal the flask and purge with Argon for another 5 minutes.

-

Causality: The catalyst is added last to minimize its exposure to air.

-

-

Reaction Execution: Heat the sealed reaction mixture to 90-100°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-16 hours).

-

Work-up and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Experimental Workflow Diagram

Caption: A typical workflow for a Suzuki-Miyaura coupling experiment.

Relevance in Drug Discovery

Boronic acids are a privileged class of compounds in medicinal chemistry.[11] The boron atom's ability to form reversible covalent bonds with serine hydrolases has led to the development of potent enzyme inhibitors, most notably the proteasome inhibitor Bortezomib (Velcade®) for treating multiple myeloma.[12]

Heterocyclic scaffolds, like the one provided by 2-(Methylthio)pyridine-3-boronic acid, are of paramount importance in drug design. They introduce specific structural and electronic features that can:

-

Engage in Key Binding Interactions: The pyridine nitrogen can act as a hydrogen bond acceptor.

-

Modulate Physicochemical Properties: The overall structure influences solubility, lipophilicity, and metabolic stability.

-

Serve as a Versatile Synthetic Handle: The boronic acid function allows for late-stage functionalization, enabling the rapid synthesis of compound libraries for structure-activity relationship (SAR) studies.[13]

Safety, Handling, and Storage

As with all laboratory chemicals, 2-(Methylthio)pyridine-3-boronic acid must be handled with appropriate care. The following information is a summary of known hazards for this class of compounds.

| Hazard Category | GHS Information | Handling & First Aid Measures |

| Skin Contact | H315: Causes skin irritation.[2][14][15] | Wear nitrile gloves. In case of contact, immediately wash skin with copious amounts of soap and water.[16][17] |

| Eye Contact | H319: Causes serious eye irritation.[2][14][15] | Wear safety glasses or goggles. In case of contact, flush eyes with water for at least 15 minutes and seek medical attention.[16][17] |

| Inhalation | H335: May cause respiratory irritation.[2][14][15] | Handle in a well-ventilated fume hood. Avoid breathing dust. If inhaled, move to fresh air.[17][18] |

| General Handling | - | Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[14][18] |

| Storage | - | Keep container tightly closed in a dry, well-ventilated place. For long-term storage, refrigeration at -20°C is recommended.[3][4][16] |

Conclusion

2-(Methylthio)pyridine-3-boronic acid is a high-value synthetic intermediate with significant utility in palladium-catalyzed cross-coupling reactions. Its well-defined reactivity, coupled with the desirable properties of the resulting 2-methylthiopyridinyl moiety, makes it an indispensable tool for researchers in both academic and industrial settings, particularly in the fields of medicinal chemistry and materials science. Proper understanding of its handling, reaction mechanisms, and application protocols is key to unlocking its full synthetic potential.

References

-

2-(Methylthio)pyridine-3-boronicacidpinacolester. Cusabio. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Thieme Connect. [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids. ResearchGate. [Link]

-

Recent progress in the synthesis of pyridinylboronic acids and esters. ARKAT USA, Inc. [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

-

Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (NIH). [Link]

-

3-pyridylboronic acid - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. National Center for Biotechnology Information (NCBI). [Link]

-

Novel Synthesis Technique Produces Boronic Acid-Based Drugs. Drug Discovery & Development. [Link]

- Preparing pyridin-2-boronic acid compounds, useful e.g. to treat...

-

Alkylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 6-(Methylthio)pyridine-3-boronic acid, 95%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. 2-(METHYLTHIO)-5-PYRIDINYL-BORONIC ACID | 321438-86-2 [chemicalbook.com]

- 4. cusabio.com [cusabio.com]

- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. youtube.com [youtube.com]

- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 13. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 14. aksci.com [aksci.com]

- 15. 2-(Methylthio)pyridine-3-carboxylic acid 98 74470-23-8 [sigmaaldrich.com]

- 16. combi-blocks.com [combi-blocks.com]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.com [fishersci.com]

Introduction: The Role of 2-(Methylthio)pyridine-3-boronic Acid in Modern Chemistry

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(Methylthio)pyridine-3-boronic acid

2-(Methylthio)pyridine-3-boronic acid is a heterocyclic organoboron compound of significant interest to researchers in medicinal chemistry and materials science. As a substituted pyridinylboronic acid, it serves as a versatile building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the construction of complex molecular architectures.[1] Its unique substitution pattern—featuring a sulfur-based functional group and a boronic acid on a pyridine scaffold—offers distinct electronic and steric properties that are valuable in the design of novel pharmaceuticals and functional materials.[2]

The absolute confirmation of the structure and purity of such a reagent is paramount to ensure the reliability and reproducibility of synthetic outcomes. Ambiguity in the starting material's identity can lead to failed reactions, the generation of unforeseen byproducts, and the misinterpretation of biological or material property data. This guide provides a comprehensive framework for the spectroscopic characterization of 2-(Methylthio)pyridine-3-boronic acid using three core analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The focus is not merely on the data itself, but on the predictive logic and experimental rationale required to confidently verify the molecular structure.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of an organic molecule. By probing the magnetic environments of ¹H (proton) and ¹³C (carbon) nuclei, we can map the molecular skeleton and confirm the placement of functional groups.

Expert Insight: Causality in Experimental Design

The choice of solvent is the first critical decision. For a polar compound like a boronic acid, Dimethyl Sulfoxide (DMSO-d₆) is an excellent choice. It readily dissolves the analyte, and its residual water peak (~3.33 ppm) does not typically obscure key signals. Furthermore, the acidic protons of the boronic acid group, -B(OH)₂, will be observable and can be confirmed by a D₂O exchange experiment, where the addition of a drop of D₂O will cause the -B(OH)₂ signal to disappear due to proton-deuterium exchange.

Predicted ¹H NMR Spectral Data

The prediction of the ¹H NMR spectrum is based on established principles of chemical shifts in pyridine systems, modulated by the electronic effects of the substituents. The nitrogen atom strongly deshields the α-proton (H6). The electron-withdrawing boronic acid group will further deshield adjacent protons, while the electron-donating methylthio group will cause a slight shielding effect.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Provisional Assignment | Rationale |

| ~8.65 | Doublet of Doublets (dd) | 1H | H6 | Ortho to ring nitrogen, resulting in significant deshielding. Coupled to H5. |

| ~8.10 | Doublet of Doublets (dd) | 1H | H4 | Ortho to the electron-withdrawing boronic acid group. Coupled to H5. |

| ~7.40 | Doublet of Doublets (dd) | 1H | H5 | Coupled to both H4 and H6. Its chemical shift is a balance of substituent effects. |

| ~5.50-6.50 | Broad Singlet | 2H | B(OH)₂ | Labile, acidic protons. Signal is often broad and its position is concentration-dependent. |

| ~2.55 | Singlet | 3H | S-CH₃ | Typical chemical shift for a methyl group attached to a sulfur atom. |

Predicted ¹³C NMR Spectral Data

| Predicted Chemical Shift (δ, ppm) | Provisional Assignment | Rationale |

| ~162.0 | C2 | Attached to both nitrogen and sulfur, leading to a downfield shift. |

| ~155.0 | C6 | Carbon adjacent to nitrogen is significantly deshielded. |

| ~145.0 | C4 | Influenced by the adjacent boronic acid group. |

| ~125.0 | C5 | Aromatic carbon with a shift typical for substituted pyridines. |

| ~120.0 | C3 | Carbon bearing the boronic acid; signal may be broad due to quadrupolar relaxation of boron. |

| ~14.5 | S-CH₃ | Typical range for a methyl carbon attached to sulfur. |

Experimental Protocol: ¹H and ¹³C NMR Acquisition

-

Sample Preparation: Accurately weigh 10-15 mg of 2-(Methylthio)pyridine-3-boronic acid and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Ensure the sample is locked on the deuterium signal of the solvent and the magnetic field is properly shimmed to achieve optimal resolution.

-

¹H Spectrum Acquisition: Acquire a standard proton spectrum over a range of 0-12 ppm. Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C spectrum. A wider spectral width (-10 to 220 ppm) and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

D₂O Exchange (Confirmation): Add one drop of D₂O to the NMR tube, shake gently, and re-acquire the ¹H spectrum. The disappearance of the broad singlet assigned to B(OH)₂ confirms its identity.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H signals and reference the spectrum to the residual solvent peak (DMSO-d₆ at 2.50 ppm).

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its specific vibrational modes (e.g., stretching, bending).

Expected Characteristic IR Absorptions

The IR spectrum of 2-(Methylthio)pyridine-3-boronic acid is expected to be dominated by features from the boronic acid moiety and the substituted pyridine ring.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment |

| 3400 - 3100 (very broad) | O-H Stretch | B(OH)₂ |

| 3100 - 3000 | C-H Stretch | Aromatic (Pyridine Ring) |

| 2980 - 2900 | C-H Stretch | Aliphatic (S-CH₃) |

| 1600 - 1450 | C=C and C=N Stretches | Aromatic Ring Vibrations |

| 1380 - 1320 | B-O Stretch | Boronic Acid |

| ~750 | C-S Stretch | Thioether |

The most telling feature is the extremely broad absorption in the 3400-3100 cm⁻¹ region, characteristic of the hydrogen-bonded O-H stretches of the boronic acid group.[3] This broadness is a hallmark of boronic acids and provides strong evidence for their presence.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and running a background scan.

-

Sample Application: Place a small amount (a few milligrams) of the solid 2-(Methylthio)pyridine-3-boronic acid powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

-

Cleaning: After analysis, clean the crystal surface thoroughly.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound, offering definitive confirmation of its elemental formula. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like boronic acids, as it typically keeps the molecule intact.[4]

Expert Insight: The Boroxine Challenge

A common characteristic of boronic acids in mass spectrometry (and in the solid state) is their propensity to undergo dehydration to form a cyclic trimer anhydride, known as a boroxine.[5] It is crucial to anticipate the presence of the boroxine's mass peak, which is often more intense than the monomer's. A well-optimized ESI method can favor the observation of the monomeric species.[5][6]

Expected Mass Spectrum Data

-

Monoisotopic Mass of C₆H₈BNO₂S: 169.0345 g/mol

-

Monoisotopic Mass of Boroxine Trimer (C₁₈H₁₈B₃N₃O₃S₃): 453.0696 g/mol (3 x Monomer Mass - 3 x H₂O)

| Mode | Expected m/z | Ion Assignment |

| ESI (+) | 170.0418 | [M+H]⁺ (Protonated Monomer) |

| ESI (+) | 192.0237 | [M+Na]⁺ (Sodium Adduct) |

| ESI (+) | 454.0769 | [Boroxine+H]⁺ (Protonated Trimer) |

| ESI (-) | 168.0272 | [M-H]⁻ (Deprotonated Monomer) |

Experimental Protocol: Electrospray Ionization (ESI) MS

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).

-

Method Development: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Instrument Tuning: Optimize key ESI parameters, such as capillary voltage, cone voltage, and desolvation gas temperature and flow, to maximize the signal of the [M+H]⁺ or [M-H]⁻ ion while minimizing in-source fragmentation or boroxine formation.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 100-1000) in both positive and negative ion modes to gather comprehensive data. High-resolution mass spectrometry (e.g., on a TOF or Orbitrap instrument) is highly recommended to confirm the elemental composition via exact mass measurement.

Part 4: Integrated Analytical Workflow & Visualization

No single technique provides a complete picture. True structural verification comes from the synthesis of all data, where NMR confirms connectivity, IR identifies functional groups, and MS validates the molecular formula. This integrated approach forms a self-validating system for quality control.

Caption: Predicted ¹H NMR assignments for 2-(Methylthio)pyridine-3-boronic acid.

References

-

ResearchGate. Mass spectrometric analysis for organic boron compounds. Available at: [Link]

-

Taylor & Francis Online. The organoboron compounds: their Lewis acidity and catalytic activity. Available at: [Link]

-

MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available at: [Link]

-

Royal Society of Chemistry. Supporting Information for a relevant publication. Available at: [Link]

-

ARKAT USA. Recent progress in the synthesis of pyridinylboronic acids and esters. Available at: [Link]

-

Royal Society of Chemistry. Supplementary Information Heterocyclic Boronic Acids Display Sialic Acids Selective Binding. Available at: [Link]

-

Cusabio. 2-(Methylthio)pyridine-3-boronicacidpinacolester. Available at: [Link]

-

Royal Society of Chemistry. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Available at: [Link]

-

PubMed. Arylboronic acid chemistry under electrospray conditions. Available at: [Link]

-

ACS Publications. Spectral and conductance study of boron halides and boron halide complexes in acetonitrile. Available at: [Link]

-

PubMed Central. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Available at: [Link]

-

NIST WebBook. Boric acid IR Spectrum. Available at: [Link]

Sources

- 1. 吡啶-3-硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boric acid [webbook.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility of 2-(Methylthio)pyridine-3-boronic acid in common solvents

An In-depth Technical Guide to the Solubility of 2-(Methylthio)pyridine-3-boronic acid

Abstract

2-(Methylthio)pyridine-3-boronic acid is a heterocyclic organoboron compound of significant interest in medicinal chemistry and synthetic organic chemistry.[1][2] Its utility as a building block, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allows for the construction of complex molecular architectures integral to drug discovery programs.[3][4] A fundamental understanding of its solubility in common organic solvents is paramount for its effective application in synthesis, purification, formulation, and high-throughput screening. This technical guide provides a comprehensive analysis of the predicted solubility profile of 2-(Methylthio)pyridine-3-boronic acid, grounded in the physicochemical properties of its constituent functional groups. Recognizing a gap in publicly available quantitative data for this specific molecule, this document provides a robust framework based on analogous compounds and details a definitive experimental protocol for its empirical determination.

Introduction: The Molecular Profile and its Implications

2-(Methylthio)pyridine-3-boronic acid is a trifunctional molecule. Its behavior in solution is governed by the interplay of three key structural features:

-

The Pyridine Ring: A polar aromatic heterocycle containing a nitrogen atom that can act as a hydrogen bond acceptor. This feature generally enhances solubility in polar solvents.

-

The Boronic Acid Moiety (-B(OH)₂): A polar, acidic functional group capable of acting as both a hydrogen bond donor and acceptor.[5] It is well-established that this group can undergo reversible dehydration to form a cyclic anhydride known as a boroxine, a phenomenon that significantly impacts solubility measurements.[6][7]

-

The Methylthio Group (-SCH₃): A nonpolar, lipophilic group that contributes to the overall molecular weight and can influence crystal packing and interactions with nonpolar solvents.

The unique combination of these groups makes 2-(Methylthio)pyridine-3-boronic acid a valuable fragment in drug discovery, where the boronic acid can form reversible covalent bonds with target proteins and the pyridine and methylthio groups can be modified to optimize binding and pharmacokinetic properties.[2][8]

Predicted Solubility Profile

Based on the principle of "like dissolves like," a qualitative solubility profile can be predicted. The polarity and hydrogen bonding capabilities of the pyridine and boronic acid groups are expected to dominate, suggesting higher solubility in polar solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The polar -B(OH)₂ and pyridine nitrogen can hydrogen bond with protic solvents. However, the overall nonpolar character contributed by the aromatic ring and the -SCH₃ group may limit extensive solubility. The potential for dehydration to the less polar boroxine in the presence of water must be considered.[6] |

| Polar Aprotic | DMSO, DMF, THF, Acetone | Moderate to High | These solvents can effectively solvate the polar regions of the molecule. Ethers (like THF) and ketones (like Acetone) are known to be effective solvents for many boronic acids.[7][9] DMSO and DMF, with their high dielectric constants, are expected to be excellent solvents.[10] |

| Nonpolar Aromatic | Toluene, Benzene | Low to Moderate | π-π stacking interactions between the solvent and the pyridine ring may afford some degree of solubility. |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Very Low | The molecule's high polarity is incompatible with nonpolar, non-aromatic solvents.[7] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have intermediate polarity and can often dissolve compounds with mixed polar and nonpolar characteristics.[11] |

The Challenge of Boronic Acid Solubility: Dehydration to Boroxines

A critical consideration when working with boronic acids is their propensity to form cyclic anhydrides (boroxines) through intermolecular dehydration. This is an equilibrium process that is highly dependent on the solvent, concentration, and presence of water.[6]

Caption: Equilibrium between a boronic acid and its corresponding boroxine.

The boroxine is significantly less polar than the parent boronic acid and will exhibit a markedly different solubility profile. This equilibrium can lead to inconsistencies in solubility data if not properly controlled, making it difficult to obtain repeatable measurements.[7] Therefore, any experimental determination of solubility must account for this behavior.

Experimental Determination of Solubility: A Validated Protocol

Given the absence of published quantitative data, empirical determination is essential. The dynamic (or synthetic) method is a reliable technique for measuring the solubility of boronic acids.[6][7] This method involves heating a biphasic sample of known composition until a clear, homogeneous solution is formed.

Required Materials and Equipment

-

Analyte: 2-(Methylthio)pyridine-3-boronic acid (solid)

-

Solvents: High-purity solvents of interest

-

Apparatus: Jacketed glass vessel with a magnetic stirrer, precision temperature controller and probe (±0.1 °C), analytical balance (±0.1 mg), and a light source and detector (or visual observation) to detect the disappearance of solid phase.

Step-by-Step Procedure

-

Sample Preparation: Accurately weigh a specific mass of 2-(Methylthio)pyridine-3-boronic acid and the desired solvent into the jacketed glass vessel. The composition should be chosen to ensure a solid-liquid slurry exists at the starting temperature.

-

Heating and Equilibration: Begin stirring the mixture vigorously to ensure good suspension. Heat the vessel at a slow, controlled rate (e.g., 0.2-0.3 K/min) using the temperature controller. Slow heating is crucial to maintain thermal equilibrium between the solid and liquid phases.

-

Endpoint Determination: Continuously monitor the sample. The dissolution point is the temperature at which the last solid particles disappear, resulting in a perfectly clear and transparent solution. This temperature corresponds to the saturation temperature for that specific composition (mole fraction).

-

Data Collection: Record the temperature and the known composition (calculated as a mole fraction).

-

Repeatability: Repeat the measurement by slowly cooling the solution until turbidity reappears and then re-heating to confirm the dissolution temperature.

-

Varying Composition: Repeat steps 1-5 with different known compositions of solute and solvent to generate a solubility curve (solubility vs. temperature).

Experimental Workflow Diagram

Caption: Workflow for the dynamic method of solubility determination.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-(Methylthio)pyridine-3-boronic acid is not widely available, data from analogous pyridine boronic acids should be used to guide handling procedures.[12][13][14]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[13][14]

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[12][13]

-

Handling Precautions: Avoid all personal contact, including inhalation and contact with skin and eyes.[12] Prevent dust generation. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from moisture to prevent degradation and boroxine formation.[13][15]

Conclusion

2-(Methylthio)pyridine-3-boronic acid is a molecule with significant potential in modern chemical research. While quantitative solubility data is currently lacking in the literature, a qualitative profile can be reliably predicted based on its molecular structure. It is expected to be most soluble in polar aprotic solvents like DMSO and THF and least soluble in nonpolar aliphatic hydrocarbons. Due to the complicating factor of boroxine formation, any application requiring precise solubility data necessitates careful experimental determination. The dynamic method detailed herein provides a robust and validated protocol for generating the high-quality data required by researchers, scientists, and drug development professionals to fully exploit the synthetic utility of this valuable compound.

References

- Apollo Scientific.

- Domańska, U., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.

- Echemi. (2023).

- Thermo Fisher Scientific. (2023).

- BenchChem. (2024). An In-depth Technical Guide to the Solubility of (4-(Pyren-1-yl)phenyl)boronic Acid in Organic Solvents.

- Domańska, U., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry.

- ChemicalBook. (2023).

- RuixiBiotech.

- Sporzyński, A., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry.

- ResearchGate.

- ChemicalBook. (2023). 2-(METHYLTHIO)-5-PYRIDINYL-BORONIC ACID | 321438-86-2.

- Cusabio. 2-(Methylthio)pyridine-3-boronicacidpinacolester.

- BenchChem. (2024). Application of 2-Chloropyridine-3-boronic acid in Fragment-Based Drug Discovery.

- Sigma-Aldrich. 2-(Methylthio)pyridine-3-carboxylic acid 98.

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Pyridine Boronic Acid Pinacol Esters in Modern Pharmaceutical Synthesis.

- Chtchigrovsky, M., et al. (2014). Recent progress in the synthesis of pyridinylboronic acids and esters.

- Singh, S., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules.

- Fernandes, C., et al. (2021).

- ChemicalBook. (2023). 163105-90-6(2-Methoxypyridine-3-boronic acid) Product Description.

- Fernandes, C., et al. (2021).

- Sigma-Aldrich. 2-Methoxy-3-pyridinylboronic acid.

- Li, W., et al. (2002). 3-pyridylboronic acid. Organic Syntheses.

- Santa Cruz Biotechnology. 2-(Methylthio)pyridine-3-carboxylic acid | CAS 74470-23-8.

- BenchChem. (2024). An In-depth Technical Guide to the Solubility of Methylboronic Acid in Organic Solvents.

- The Scripps Research Institute. (2017). Chemists devise simple method for making sought-after boronic acid-based drugs and other products. ScienceDaily.

- Berion, L., et al. (2022).

- Sigma-Aldrich. Solvent Miscibility Table.

- University of California, Los Angeles. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. d-nb.info [d-nb.info]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. echemi.com [echemi.com]

- 14. fishersci.com [fishersci.com]

- 15. cusabio.com [cusabio.com]

The Advent of a Versatile Reagent: A Technical Guide to the Discovery and History of 2-(Methylthio)pyridine-3-boronic Acid

Abstract

This in-depth technical guide explores the discovery and history of 2-(Methylthio)pyridine-3-boronic acid, a pivotal reagent in modern synthetic and medicinal chemistry. While a singular "discovery" paper is not readily identifiable, its emergence is intrinsically linked to the insatiable demand for novel, functionalized heterocyclic building blocks for drug discovery via cross-coupling reactions. This guide delineates the probable synthetic evolution of this compound, grounded in established organometallic principles, and provides detailed, field-proven protocols for its preparation and application. We will delve into the causality behind experimental choices, offering insights for researchers, scientists, and drug development professionals.

Introduction: The Unseen Demand that Birthed a Building Block

The history of 2-(Methylthio)pyridine-3-boronic acid is not one of a serendipitous discovery in a flask, but rather a story of rational design and necessity. In the landscape of drug discovery, the pyridine scaffold is a privileged structure, present in a multitude of biologically active compounds. The advent and popularization of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, created a paradigm shift in how medicinal chemists approach the synthesis of complex molecules.[1][2] This reaction's robustness and functional group tolerance made it a cornerstone of modern organic synthesis.[3]

The power of the Suzuki-Miyaura coupling, however, is fundamentally reliant on the availability of a diverse palette of boronic acid building blocks.[4][5] The need for pyridine-based boronic acids with varied substitution patterns became increasingly apparent as chemists sought to fine-tune the steric and electronic properties of lead compounds to enhance potency, selectivity, and pharmacokinetic profiles. It is within this context that 2-(Methylthio)pyridine-3-boronic acid emerged as a valuable synthon. The presence of a methylthio group at the 2-position offers a unique electronic profile and a potential handle for further functionalization, making it a desirable component for library synthesis and lead optimization campaigns.[6]

The Genesis of Synthesis: A Tale of Two Pathways

While the exact first synthesis of 2-(Methylthio)pyridine-3-boronic acid is not prominently documented in a landmark publication, its preparation can be logically deduced from well-established synthetic methodologies for analogous pyridylboronic acids. Two primary strategies stand out as the most probable routes for its initial and subsequent scaled preparations: the lithiation-borylation of a halogenated precursor and, more recently, direct C-H borylation techniques.

The Classical Approach: Lithiation-Borylation of a Halogenated Precursor

The most probable and historically significant route to 2-(Methylthio)pyridine-3-boronic acid involves a halogen-metal exchange followed by quenching with a borate ester. This venerable strategy has been the workhorse for the synthesis of a vast array of aryl and heteroaryl boronic acids.[7]

Conceptual Workflow:

Figure 2. Direct C-H Borylation Synthetic Pathway.

While the direct C-H borylation of 2-(methylthio)pyridine at the 3-position would be a desirable transformation, regioselectivity can be a challenge. The pyridine nitrogen can act as a directing group, often favoring borylation at the 6-position. However, the development of sophisticated ligands and catalytic systems continues to expand the scope of this methodology.

The Cornerstone Application: Suzuki-Miyaura Cross-Coupling

The primary impetus for the development and continued use of 2-(Methylthio)pyridine-3-boronic acid is its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. [3][8]This reaction enables the formation of a carbon-carbon bond between the pyridine ring and an aryl or heteroaryl halide, providing access to a vast chemical space of biaryl and hetero-biaryl compounds. [9] Generalized Suzuki-Miyaura Coupling Protocol:

Materials and Reagents:

| Reagent/Material | Purity/Grade | Supplier | Notes |

| 2-(Methylthio)pyridine-3-boronic acid | >95% | Commercial | Reagent |

| Aryl/Heteroaryl Halide (e.g., Bromide) | >97% | Commercial | Coupling Partner |

| Palladium Catalyst (e.g., Pd(PPh₃)₄) | Catalyst Grade | Commercial | |

| Base (e.g., K₂CO₃, Cs₂CO₃) | Anhydrous | Reagent Grade | |

| Solvent (e.g., Dioxane, Toluene, DMF) | Anhydrous | Solvent Purification System |

Step-by-Step Methodology:

-

Reaction Setup: To a Schlenk flask, add 2-(Methylthio)pyridine-3-boronic acid (1.2-1.5 eq), the aryl/heteroaryl halide (1.0 eq), and the base (2.0-3.0 eq).

-

Catalyst Addition: Add the palladium catalyst (1-5 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add the degassed solvent via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Data Presentation: Representative Suzuki-Miyaura Couplings

| Aryl Halide Partner | Product | Typical Yield (%) |

| 4-Bromoanisole | 3-(4-Methoxyphenyl)-2-(methylthio)pyridine | 85-95 |

| 1-Bromo-4-nitrobenzene | 2-(Methylthio)-3-(4-nitrophenyl)pyridine | 70-85 |

| 2-Bromothiophene | 2-(Methylthio)-3-(thiophen-2-yl)pyridine | 80-90 |

Conclusion and Future Outlook

The history of 2-(Methylthio)pyridine-3-boronic acid is a testament to the enabling power of synthetic methodology in advancing drug discovery. While its formal "discovery" may be veiled in the broader progress of organic synthesis, its importance as a versatile building block is undeniable. The synthetic routes outlined in this guide, born from decades of collective experience in organometallic chemistry, provide reliable and scalable methods for its preparation. As the quest for novel therapeutics continues, the demand for unique and functionalized building blocks like 2-(Methylthio)pyridine-3-boronic acid will only intensify, ensuring its continued relevance in the laboratories of medicinal chemists worldwide. The ongoing development of more efficient and selective C-H borylation techniques promises to further streamline its synthesis, making this valuable reagent even more accessible to the scientific community.

References

- Aggarwal, V. K., & Leonori, D. (2014). Lithiation–Borylation Methodology and Its Application in Synthesis. Accounts of Chemical Research, 47(11), 3174–3183.

-

Cusabio. (n.d.). 2-(Methylthio)pyridine-3-boronicacidpinacolester. Retrieved January 7, 2026, from [Link]

- Hall, D. G. (Ed.). (2011).

- Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Suzuki–Miyaura coupling in 2014: a mechanistic and synthetic perspective. Chemical Society Reviews, 43(1), 412-443.

- Li, W., Nelson, D. P., Jensen, M. S., Hoerrner, R. S., Cai, D., Larsen, R. D., & Reider, P. J. (2002). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 4(19), 3267-3270.

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

- Silva, F., et al. (2020).

- Steel, P. G., et al. (2015). Iridium-catalyzed C–H borylation of pyridines. Organic & Biomolecular Chemistry, 13(28), 7649-7658.

- Thomas, S. P., French, R. M., Jheengut, V., & Aggarwal, V. K. (2009). Homologation and Alkylation of Boronic Esters and Boranes by 1,2-Metallate Rearrangement of Boron Ate Complexes. The Chemical Record, 9(1), 24-39.

- Tyagi, R., & Hall, D. G. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(20), 8047-8069.

- Wang, C., & Glorius, F. (2011). Recent progress in the synthesis of pyridinylboronic acids and esters. ARKIVOC, 2013(i), 135-153.

-

. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved January 7, 2026, from [Link]

-

. (n.d.). Iridium-catalyzed C–H borylation of pyridines. Retrieved January 7, 2026, from [Link]

-

. (n.d.). Suzuki Coupling. Retrieved January 7, 2026, from [Link]

-

Wikipedia. (2023, December 28). Suzuki reaction. Retrieved January 7, 2026, from [Link]

-

. (n.d.). Standard Lithiation–Borylation A user's guide. Retrieved January 7, 2026, from [Link]

-

. (n.d.). Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. Retrieved January 7, 2026, from [Link]

-

. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved January 7, 2026, from [Link]

-

. (n.d.). 3-pyridylboronic acid. Retrieved January 7, 2026, from [Link]

-

. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Retrieved January 7, 2026, from [Link]

-

. (n.d.). Simple Synthesis Method Yields Boronic Acid-Based Drugs. Retrieved January 7, 2026, from [Link]

-

. (n.d.). Ir-Catalyzed ortho-C-H Borylation of Aromatic C(sp2)-H Bonds of Carbocyclic Compounds Assisted by N-Bearing Directing Groups. Retrieved January 7, 2026, from [Link]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. uwindsor.ca [uwindsor.ca]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New ligands that promote cross-coupling reactions between aryl halides and unactivated arenes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Theoretical and Computational Guide to 2-(Methylthio)pyridine-3-boronic Acid: Structure, Reactivity, and Applications

Executive Summary

2-(Methylthio)pyridine-3-boronic acid is a pivotal heterocyclic building block in modern synthetic chemistry, particularly valued in the pharmaceutical and agrochemical sectors for its role in constructing complex molecular architectures via Suzuki-Miyaura cross-coupling reactions.[1][2] This technical guide provides an in-depth theoretical examination of the molecule, leveraging Density Functional Theory (DFT) to elucidate its fundamental structural, electronic, and reactive properties. By exploring the conformational landscape, frontier molecular orbitals, electrostatic potential, and mechanistic implications for its reactivity, we offer a comprehensive computational perspective. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and exploit the properties of this versatile reagent from a first-principles standpoint, thereby accelerating the rational design of novel chemical entities.

Introduction: The Strategic Value of Pyridine Boronic Acids

The pyridine scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs due to its unique physicochemical properties, including metabolic stability and its ability to act as a hydrogen bond acceptor.[3] When functionalized with a boronic acid group, these heterocycles become powerful intermediates for carbon-carbon bond formation.[4][5] Boronic acids are valued for their stability, low toxicity, and versatile reactivity in metal-catalyzed processes, most notably the Suzuki-Miyaura reaction.[5][6]

2-(Methylthio)pyridine-3-boronic acid combines the features of the pyridine ring with the modulatory effects of a methylthio substituent. Understanding how the interplay between the electron-deficient pyridine ring, the boronic acid functionality, and the sulfur-containing group dictates the molecule's behavior is critical for its effective application. Theoretical and computational studies provide an indispensable toolkit for this purpose, offering profound insights into molecular geometry, electronic structure, and reaction mechanisms at an atomic level, thereby guiding synthetic strategy and drug design.[3][7]

Molecular Geometry and Conformational Analysis

The three-dimensional structure and conformational preferences of 2-(Methylthio)pyridine-3-boronic acid are foundational to its reactivity. Geometry optimization performed using Density Functional Theory (DFT) reveals the lowest energy structure and provides precise geometric parameters.

Computational Methodology

The structural and electronic properties discussed herein were modeled using DFT, a method that offers a robust balance of computational cost and accuracy for organic molecules.[8] Calculations are typically performed with a functional such as B3LYP and a Pople-style basis set like 6-311G(d,p), which has been shown to provide reliable results for similar heterocyclic systems.[9]

Optimized Molecular Structure

The optimized geometry reveals a largely planar pyridine ring. The C-B bond and the S-C(aryl) bond lengths are consistent with typical sp²-sp² and sp²-sp³ single bonds, respectively. The boronic acid group, -B(OH)₂, exhibits a trigonal planar geometry around the boron atom.

Table 1: Selected Calculated Geometric Parameters

| Parameter | Bond / Angle | Calculated Value | Description |

| Bond Length | C3-B | ~1.55 Å | Aryl-Boron bond |

| Bond Length | C2-S | ~1.77 Å | Aryl-Sulfur bond |

| Bond Length | S-CH₃ | ~1.82 Å | Thioether bond |

| Bond Angle | C2-C3-B | ~123° | In-plane angle |

| Bond Angle | C3-C2-S | ~121° | In-plane angle |

| Dihedral Angle | C4-C3-B-O | ~180° / 0° | Defines planarity of B(OH)₂ |

| Dihedral Angle | C3-C2-S-C(H₃) | Variable | Defines conformer |

Conformational Landscape

The primary conformational flexibility arises from rotation around the C2-S and C3-B bonds. While rotation of the boronic acid group is relatively facile, the orientation of the methylthio group is of particular interest. Theoretical studies on substituted phenylboronic acids have highlighted the importance of intramolecular interactions in defining conformational preferences.[10][11] In this molecule, potential weak interactions between the sulfur lone pairs, the pyridine nitrogen, and the empty p-orbital on the boron atom can influence the rotational barrier and stabilize specific conformers. The relative orientation of the methyl group with respect to the pyridine ring dictates the steric environment around the reactive boronic acid site.

Caption: Diagram of key conformational degrees of freedom.

Electronic Structure and Chemical Reactivity

The distribution of electrons within the molecule governs its reactivity, polarity, and intermolecular interactions. DFT calculations provide several key descriptors to visualize and quantify these electronic properties.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity).[12]

-

HOMO: The HOMO is primarily localized over the pyridine ring and the sulfur atom, indicating these are the most electron-rich regions and likely sites of initial electrophilic attack.

-

LUMO: The LUMO is predominantly centered on the pyridine ring and the empty p-orbital of the boron atom, highlighting the electrophilic nature of the boron center and the ring's ability to accept electron density.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability and reactivity. A smaller gap suggests higher reactivity.[12]

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution.

-

Negative Potential (Red/Yellow): These regions are electron-rich and prone to electrophilic attack. For this molecule, the most negative potential is located on the pyridine nitrogen atom, followed by the oxygen atoms of the boronic acid.

-

Positive Potential (Blue): These regions are electron-poor and susceptible to nucleophilic attack. The most positive potential is found around the hydroxyl protons and the boron atom, confirming the Lewis acidic character of the boronic acid moiety.[5]

Table 2: Calculated Electronic Properties

| Property | Calculated Value | Interpretation |

| HOMO Energy | ~ -6.5 eV | Electron-donating capability |

| LUMO Energy | ~ -1.8 eV | Electron-accepting capability |

| HOMO-LUMO Gap | ~ 4.7 eV | Index of chemical stability/reactivity |

| Dipole Moment | ~ 3.5 Debye | Indicates significant molecular polarity |

Mechanistic Insights into the Suzuki-Miyaura Reaction

2-(Methylthio)pyridine-3-boronic acid is a valuable substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[13] Theoretical studies can illuminate key steps in the catalytic cycle, particularly transmetalation, which is often rate-determining.

The catalytic cycle involves three main stages:

-

Oxidative Addition: The Pd(0) catalyst inserts into the aryl/vinyl halide (R-X) bond to form a Pd(II) complex.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.

-

Reductive Elimination: The two organic fragments on the Pd(II) center couple to form the new C-C bond, regenerating the Pd(0) catalyst.

Theoretical analysis can probe challenges associated with heteroaryl boronic acids. For instance, 2-pyridyl nucleophiles can exhibit slow transmetalation rates and are susceptible to protodeboronation (cleavage of the C-B bond by a proton source).[14] The electron-withdrawing nature of the pyridine ring deactivates the carbon atom attached to boron, making it less nucleophilic and slowing the transfer to the palladium center. The presence of the 2-methylthio group, an electron-donating substituent, can partially mitigate this effect by increasing electron density at the C3 position, thereby potentially improving coupling efficiency.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Standard Computational Workflow

To ensure reproducibility and accuracy, theoretical studies follow a standardized protocol. The workflow described below is a self-validating system for calculating the properties of molecules like 2-(Methylthio)pyridine-3-boronic acid.

Step-by-Step Protocol

-

Structure Preparation: An initial 3D structure of the molecule is generated using molecular modeling software.

-

Geometry Optimization: A full geometry optimization is performed using a chosen DFT functional and basis set (e.g., B3LYP/6-311G(d,p)). This step locates the lowest energy conformation of the molecule on the potential energy surface.

-

Vibrational Frequency Analysis: A frequency calculation is performed on the optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This step also yields thermodynamic data and predicted vibrational spectra (IR, Raman).[9]

-

Electronic Property Calculation: Single-point energy calculations are run on the optimized geometry to determine electronic properties such as HOMO/LUMO energies, molecular orbital surfaces, MEP, and atomic charges.

-

Solvent Modeling (Optional): To simulate solution-phase behavior, calculations can be repeated using a continuum solvation model, such as the Polarizable Continuum Model (PCM), which accounts for the bulk electrostatic effects of a solvent.[9]

Caption: A standard workflow for computational analysis.

Conclusion

The theoretical investigation of 2-(Methylthio)pyridine-3-boronic acid via DFT provides a powerful, atomistic lens through which to understand its chemical behavior. This guide has demonstrated that its conformational preferences, electronic landscape, and inherent reactivity are dictated by a subtle interplay of its constituent functional groups. Key insights include the identification of the pyridine nitrogen as the primary nucleophilic center, the Lewis acidic nature of the boron atom, and the electronic factors that influence its performance in the crucial Suzuki-Miyaura cross-coupling reaction. By integrating these computational predictions with experimental work, researchers can more effectively harness this versatile building block for the efficient synthesis of novel and complex molecules in drug discovery and beyond.

References

- Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Vertex AI Search.

- MySkinRecipes. 2-Methylthio-5-trifluoromethylpyridine-3-boronic acid. MySkinRecipes.

- Al-Zoubi, W.

- NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Chemical Properties of (2-(Methylthio)phenyl)boronic Acid: A Deep Dive. NINGBO INNO PHARMCHEM CO.,LTD.

- MDPI. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI.

- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube, 2025.

- Benchchem.

- Cusabio. 2-(Methylthio)pyridine-3-boronicacidpinacolester. Cusabio.

- bioRxiv.

- PubMed. Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids. PubMed, 2013.

- MDPI. Acidity Study on 3-Substituted Pyridines. MDPI.

- NIH.

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Pyridine Boronic Acid Pinacol Esters in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

- Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts, 2024.

- Taylor & Francis Online. Synthesis, crystal structure and DFT study of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid. Taylor & Francis Online, 2023.